A Comprehensive Technical Guide to the Physical Properties of 3-(3,5-dichlorophenyl)benzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 3-(3,5-dichlorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-dichlorophenyl)benzoic acid, also known as 3,5-dichlorobenzoic acid, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a benzoic acid core with two chlorine substituents at the 3 and 5 positions, imparts unique reactivity and biological activity.[1][2] This technical guide provides an in-depth overview of the physical properties of 3-(3,5-dichlorophenyl)benzoic acid, complete with experimental methodologies and relevant diagrams to support research and development activities.
Core Physical Properties
The physical characteristics of 3-(3,5-dichlorophenyl)benzoic acid are fundamental to its application in chemical synthesis and biological studies. A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [3] |
| Molecular Weight | 191.01 g/mol | [3] |
| Melting Point | 184-187 °C | [4] |
| Water Solubility | Sparingly soluble | |
| pKa (Predicted) | 3.46 ± 0.10 | |
| Appearance | White to beige crystalline powder | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 3-(3,5-dichlorophenyl)benzoic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of 3-(3,5-dichlorophenyl)benzoic acid can be determined using the capillary tube method with a melting point apparatus.
Procedure:
-
A small, finely powdered sample of 3-(3,5-dichlorophenyl)benzoic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 5-10 °C per minute for an initial approximate measurement.
-
For a precise measurement, the apparatus is cooled, and a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.
-
The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range.[5]
Solubility Assessment
The solubility of 3-(3,5-dichlorophenyl)benzoic acid in various solvents can be determined through qualitative and quantitative methods.
Qualitative Procedure:
-
Place approximately 25 mg of 3-(3,5-dichlorophenyl)benzoic acid into a small test tube.
-
Add 0.75 mL of the solvent (e.g., water, ethanol, acetone) in small portions.
-
Shake the test tube vigorously after each addition.
-
Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[6]
Quantitative Procedure (for water solubility):
-
Prepare a saturated solution of 3-(3,5-dichlorophenyl)benzoic acid in water by stirring an excess of the solid in water until equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
A known volume of the saturated solution is then analyzed (e.g., by titration or spectroscopy) to determine the concentration of the dissolved compound.
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) of 3-(3,5-dichlorophenyl)benzoic acid can be determined by potentiometric titration.
Procedure:
-
A solution of 3-(3,5-dichlorophenyl)benzoic acid of known concentration (e.g., 1 mM) is prepared.[7]
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.[7]
-
The pH of the solution is recorded after each addition, allowing the solution to stabilize.
-
The data of pH versus the volume of titrant added is plotted to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[8]
Synthesis and Mode of Action
3-(3,5-dichlorophenyl)benzoic acid is synthesized through various chemical routes and exhibits biological activity as a herbicide.
Synthesis Workflow
One common method for the synthesis of 3,5-dichlorobenzoic acid involves the hydrolysis of 3,5-dichlorobenzonitrile. A simplified workflow for this process is illustrated below.
Herbicidal Mode of Action
3-(3,5-dichlorophenyl)benzoic acid is classified as a synthetic auxin herbicide.[9] It mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 3-(3,5-dichlorophenyl)benzoic acid for professionals in research and development. The data and experimental protocols presented herein are intended to facilitate the effective use of this compound in the synthesis of novel molecules and the study of its biological activities.
References
- 1. Buy 3,5-Dichlorobenzoic acid | 51-36-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. wssa.net [wssa.net]
